2-Anilino-5-aryloxazole 27 is a compound that has garnered attention in medicinal chemistry due to its potential as a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This receptor plays a critical role in angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and metastasis. The development of derivatives of 2-anilino-5-aryloxazole has led to the identification of several compounds with significant antiangiogenic properties, making them candidates for cancer therapy.
The compound is classified under the category of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Specifically, 2-anilino-5-aryloxazole derivatives have been synthesized and evaluated for their activity as VEGFR2 kinase inhibitors, showcasing their potential therapeutic applications in oncology .
The synthesis of 2-anilino-5-aryloxazole typically involves several steps that can vary based on the specific derivative being synthesized. One common method includes the condensation of substituted anilines with appropriate aryl isothiocyanates followed by cyclization to form the oxazole ring. For instance, a synthetic route described in the literature involves the use of 2-methoxy-5-ethyl sulfone phenylisothiocyanate, which reacts with an azido-acetophenone to yield the desired oxazole product .
Key steps in the synthesis process include:
The molecular structure of 2-anilino-5-aryloxazole features an aniline moiety (the aniline part) connected to a five-membered oxazole ring, which is further substituted with an aryl group. The general formula can be represented as CHNO, where variations depend on the specific aryl substituents used.
Key structural characteristics include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure of synthesized compounds .
2-Anilino-5-aryloxazoles undergo various chemical reactions that are crucial for their biological activity. These include:
For example, modifications such as adding methoxy groups have been shown to enhance enzymatic activity significantly .
The mechanism of action for 2-anilino-5-aryloxazoles primarily involves their binding to the ATP-binding site of VEGFR2. Upon binding, these compounds inhibit the phosphorylation activity of VEGFR2, thereby preventing downstream signaling pathways that lead to angiogenesis.
Studies utilizing X-ray crystallography have provided insights into how these compounds interact with VEGFR2 at a molecular level, confirming their binding modes and supporting further optimization efforts .
The physical properties of 2-anilino-5-aryloxazole derivatives can vary widely based on their specific substitutions but generally include:
Chemical properties include stability under various pH conditions and reactivity towards electrophiles or nucleophiles based on functional groups present .
The primary application of 2-anilino-5-aryloxazoles lies in cancer therapeutics as inhibitors of VEGFR2. Their ability to inhibit angiogenesis makes them valuable candidates for drug development aimed at treating various cancers. Additionally, they serve as important tools in studying angiogenic processes in vitro and in vivo.
Research continues into optimizing these compounds for better efficacy and reduced side effects, with ongoing clinical evaluations assessing their potential as therapeutic agents in oncology .
The discovery of 2-anilino-5-aryloxazoles represents a significant milestone in kinase inhibitor development. Initial research identified the 2-anilino-5-phenyloxazole core (Compound 5) as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) kinase, with enzymatic half-maximal inhibitory concentration (IC₅₀) values in the nanomolar range [1]. This scaffold emerged from systematic screening of heterocyclic compounds, where its unique architecture demonstrated superior binding affinity to kinase domains compared to traditional templates. Optimization efforts focused on structural modifications at both aryl rings (C-5 aryl and anilino substituents), leading to compounds with enhanced potency. For instance, Oxazole 39 exhibited a 50-fold improvement in enzymatic inhibition over the lead compound, achieving an IC₅₀ of 3 nM against VEGFR2 [1].
Structure-activity relationship studies revealed that meta-substitutions on the C-5 aryl ring significantly influenced kinase selectivity and potency. Pyridyl substitutions at this position proved particularly effective, with the 3-pyridyl variant (Compound 46) showing distinct binding orientations compared to the 2-pyridyl analogue (Compound 39) in X-ray crystallography studies [1]. Quantitative structure-activity relationship modeling further validated these observations, demonstrating strong correlations between steric-electronic parameters (e.g., Hammett constants) and inhibitory activity [4]. The scaffold’s drug-like properties were confirmed through pharmacokinetic profiling; Oxazole 39 displayed excellent solubility and oral bioavailability when administered as a bis-mesylate salt, achieving moderate in vivo efficacy in HT29 human colon tumor xenograft models [1].
Table 1: Key Compounds in the 2-Anilino-5-aryloxazole Series
Compound | C-5 Aryl Substituent | Anilino Substituent | VEGFR2 IC₅₀ (nM) | Cellular IC₅₀ (nM) |
---|---|---|---|---|
5 | Phenyl | Unsubstituted | 150 | 4200 |
39 | 3-(2-Pyridyl)phenyl | 5-Ethylsulfonyl-2-methoxy | 3 | 40 |
46 | 3-(3-Pyridyl)phenyl | 5-Ethylsulfonyl-2-methoxy | 5 | 55 |
2-Anilino-5-aryloxazoles exert potent antiangiogenic effects through selective and ATP-competitive inhibition of VEGFR2 kinase activity. This receptor tyrosine kinase serves as a master regulator of tumor angiogenesis, mediating endothelial cell proliferation, migration, and survival upon vascular endothelial growth factor binding [1] [7]. Compound 39 demonstrated exceptional cellular potency by suppressing VEGFR2 autophosphorylation in human umbilical vein endothelial cells (IC₅₀ = 40 nM), thereby disrupting downstream signaling cascades like the mitogen-activated protein kinase and phosphoinositide 3-kinase pathways [1] [3]. The inhibition profile is highly selective; Oxazole 44 (a structural analogue) exhibited >100-fold selectivity for VEGFR2 over related kinases such as platelet-derived growth factor receptor alpha and fibroblast growth factor receptor 1, minimizing off-target effects [3].
X-ray crystallographic analysis of Oxazole 39 bound to VEGFR2 confirmed a canonical Type I binding mode, where the oxazole nitrogen forms a critical hydrogen bond with the kinase’s hinge region residue Cys919 [1]. The anilino group’s ethylsulfonyl moiety extends into a hydrophobic pocket, enhancing binding affinity, while the C-5 aryl pyridyl group engages in additional van der Waals interactions with the gatekeeper residue Val916 [1] [7]. This precise molecular recognition underpins the compound’s ability to block angiogenesis in vitro; at 100 nM, Compound 39 inhibited endothelial tube formation by >80% in matrigel assays [1].
Table 2: Antiangiogenic Efficacy of Lead 2-Anilino-5-aryloxazoles
Assay | Compound 5 | Compound 39 | Compound 44 |
---|---|---|---|
VEGFR2 Phosphorylation (IC₅₀) | 4200 nM | 40 nM | 50 nM |
Selectivity (vs. PDGFRα) | 8-fold | >100-fold | >100-fold |
Endothelial Tube Inhibition | 25% at 1 μM | >80% at 100 nM | 75% at 100 nM |
The 2-anilino-5-aryloxazole core functions as a privileged scaffold in kinase inhibitor design due to its bioisosteric versatility and three-dimensional complementarity to ATP-binding sites. The oxazole ring serves as a rigid planar spacer that optimally positions the anilino and C-5 aryl groups for interactions with kinase subdomains [1] [6]. Its nitrogen atom mimics purine’s N1 in adenine binding, while the C-2 anilino group bioisosterically replaces common hinge-binding motifs like the pyridine-pyrimidine system in sorafenib [6] [7]. This design imparts enhanced metabolic stability compared to ester- or amide-based inhibitors, as evidenced by the resistance of Compound 44 to hepatic hydrolysis in microsomal assays [3].
Critical structure-activity relationship insights include:
Table 3: Structural Features Governing Binding Affinity
Structural Element | Role in VEGFR2 Binding | Optimized Substituent |
---|---|---|
Oxazole C-2 | Hinge binding via H-bond to Cys919 | Anilino |
Oxazole C-5 | Hydrophobic occupancy of gatekeeper region | 3-Pyridylphenyl |
Anilino ortho-position | Solvent exposure; metabolic protection | Methoxy |
Anilino meta-position | Access to hydrophobic pocket II | Ethylsulfonyl |
The scaffold’s synthetic tractability further supports its drug design utility. Efficient routes involve cyclization of aryl glyoxals with amidines to form the oxazole core, followed by palladium-catalyzed coupling for C-5 aryl diversification [3] [7]. As Current Medicinal Chemistry emphasizes, such rationally engineered scaffolds enable "systematic exploration of chemical space" to balance potency and physicochemical properties [6].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7